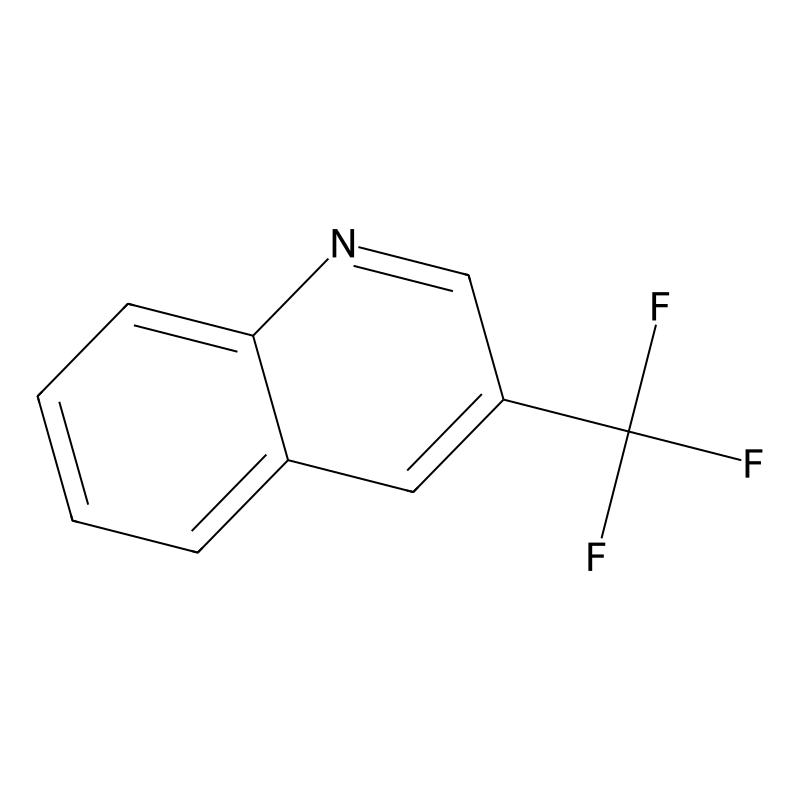

3-(Trifluoromethyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

- Drug Discovery: 3-TMQ serves as a valuable scaffold for the development of novel therapeutic agents due to its ability to interact with various biological targets. Studies have shown potential for 3-TMQ derivatives in the treatment of:

- Neurodegenerative diseases: Research suggests that 3-TMQ derivatives may possess neuroprotective properties and could be explored for the treatment of Alzheimer's disease and Parkinson's disease [].

- Cancer: Certain 3-TMQ derivatives exhibit antitumor activity and are being investigated for their potential as anticancer agents [].

- Antimicrobial activity: Some studies have reported the antibacterial and antifungal properties of specific 3-TMQ derivatives [].

Material Science

- Organic Light-Emitting Diodes (OLEDs): 3-TMQ derivatives are being explored as potential hole-transporting materials in OLEDs due to their efficient charge transport properties.

- Organic Photovoltaics (OPVs): Similar to OLEDs, 3-TMQ derivatives are being investigated for their potential application as non-fullerene acceptors in OPVs, which could lead to the development of more efficient solar cells [].

Other Research Applications

- Radiopharmaceuticals: 3-TMQ derivatives are being explored for their potential use in the development of radiotracers for positron emission tomography (PET) imaging, which is a valuable tool for medical diagnosis.

- Catalysis: Certain 3-TMQ derivatives exhibit catalytic activity and are being investigated for their potential applications in various organic reactions [].

3-(Trifluoromethyl)quinoline is a derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 3-position of the quinoline ring. This compound exhibits unique physical and chemical properties due to the electronegative trifluoromethyl group, which influences its reactivity and interactions. It appears as a white solid and is notable for its applications in organic synthesis and medicinal chemistry.

The biological activity of 3-(trifluoromethyl)quinoline has garnered interest, particularly in the context of antimicrobial and antitubercular properties. Research indicates that quinoline derivatives often exhibit significant activity against various strains of bacteria, including those resistant to conventional antibiotics. The trifluoromethyl group may enhance the lipophilicity and biological efficacy of the compound, making it a candidate for further pharmacological studies .

Several synthesis methods for 3-(trifluoromethyl)quinoline have been developed:

- Copper-Mediated Trifluoromethylation: This method involves the reaction of arylboronic acids with trifluoromethylating agents in the presence of copper catalysts .

- One-Pot Synthesis: A convenient one-pot method has been described where 3-(trifluoromethyl)quinoline is synthesized from readily available starting materials through sequential reactions involving pentafluoropropen-2-ol .

- Reduction Methods: The compound can also be synthesized through reduction techniques involving hydride reagents, which facilitate the introduction of the trifluoromethyl group into the quinoline structure .

3-(Trifluoromethyl)quinoline finds applications across various fields:

- Pharmaceuticals: Its derivatives are explored for their potential use as antimicrobial agents and in treating tuberculosis.

- Organic Synthesis: The compound serves as an important intermediate in the synthesis of more complex fluorinated organic molecules.

- Material Science: Due to its unique electronic properties, it is investigated for use in advanced materials and coatings.

Studies on the interactions of 3-(trifluoromethyl)quinoline with biological systems reveal its potential as an inhibitor of antibiotic efflux pumps in multidrug-resistant bacteria. This property enhances its therapeutic profile, making it a subject of interest for developing new antibiotics . Additionally, docking studies have illustrated how modifications to the quinoline structure can influence binding affinities to target proteins.

Several compounds share structural similarities with 3-(trifluoromethyl)quinoline. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Trifluoromethyl)quinoline | Trifluoromethyl group at position 2 | Exhibits different reactivity patterns |

| 4-(Trifluoromethyl)quinoline | Trifluoromethyl group at position 4 | Often shows enhanced biological activity |

| 8-Trifluoromethylquinoline | Trifluoromethyl group at position 8 | Less common but studied for specific applications |

The uniqueness of 3-(trifluoromethyl)quinoline lies in its specific position of substitution on the quinoline ring, which significantly influences its chemical behavior and biological activity compared to other derivatives.

3-(Trifluoromethyl)quinoline is characterized by its unique molecular structure that combines a quinoline heterocycle with a trifluoromethyl functional group. The compound possesses the molecular formula C₁₀H₆F₃N and a molecular weight of 197.16 grams per mole. The Chemical Abstracts Service registry number for this compound is 25199-76-2, which serves as its primary identifier in chemical databases and literature.

The structural framework consists of a quinoline ring system with the trifluoromethyl group positioned at the 3-carbon of the heterocycle. The International Union of Pure and Applied Chemistry name for this compound is 3-(trifluoromethyl)quinoline. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation: C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F.

The three-dimensional arrangement of atoms in 3-(trifluoromethyl)quinoline reflects the planar nature of the quinoline ring system with the trifluoromethyl group extending outward from this plane. This spatial configuration influences the compound's reactivity patterns and intermolecular interactions. The International Chemical Identifier for the compound is InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H, providing a standardized representation of its connectivity.

Historical Context in Organofluorine Chemistry

The development of 3-(trifluoromethyl)quinoline is deeply rooted in the broader historical evolution of organofluorine chemistry. The scientific field of organofluorine chemistry began before elemental fluorine itself was isolated, with the first organofluorine compound discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to obtain fluoromethane. This pioneering work established the foundation for subsequent developments in fluorinated organic compounds.

The investigation of trifluoromethyl groups in relation to biological activity began with F. Lehmann in 1927. This early recognition of the unique properties imparted by trifluoromethyl substituents laid the groundwork for the later development of trifluoromethylated heterocycles, including quinoline derivatives. The systematic study of trifluoromethylation reactions gained momentum through the work of Frédéric Swarts, who developed an early synthetic method in 1892 based on antimony fluoride.

The historical significance of organofluorine chemistry was dramatically accelerated during World War II, when the Manhattan Project required materials that could withstand exposure to uranium hexafluoride. This wartime necessity drove rapid advancement in fluorine chemistry methodologies and established industrial-scale production capabilities for fluorinated compounds. The expertise gained during this period laid the foundation for post-war developments in pharmaceutical and agrochemical applications of fluorinated molecules.

The specific development of quinoline trifluoromethylation methods emerged as part of the broader expansion of organofluorine chemistry in the latter half of the twentieth century. The recognition that trifluoromethyl groups could impart distinctive biological and pharmaceutical properties to heterocyclic compounds drove research into efficient synthetic routes for compounds like 3-(trifluoromethyl)quinoline. This historical progression reflects the evolution from basic fluorine chemistry to sophisticated synthetic methodologies for complex fluorinated heterocycles.

Significance in Synthetic Organic Chemistry

3-(Trifluoromethyl)quinoline occupies a prominent position in synthetic organic chemistry due to its role as both a synthetic target and a versatile building block for more complex molecular structures. The compound exemplifies the intersection of heterocyclic chemistry and organofluorine methodology, representing a significant achievement in the development of efficient trifluoromethylation protocols. Recent advances in synthetic methodology have provided multiple pathways for accessing this compound, demonstrating its importance as a benchmark for evaluating new synthetic transformations.

The synthetic significance of 3-(trifluoromethyl)quinoline is particularly evident in the development of novel cycloaddition reactions and functionalization strategies. Researchers have successfully developed one-pot procedures that provide direct access to trifluoromethylated quinolines from readily available starting materials. These methodologies represent significant advances in synthetic efficiency, eliminating the need for multi-step sequences and complex purification procedures.

Contemporary synthetic approaches to 3-(trifluoromethyl)quinoline have demonstrated the utility of various trifluoromethylation reagents and reaction conditions. One notable synthetic route involves the reaction of 3-iodoquinoline with methyl chlorodifluoroacetate in the presence of potassium fluoride and copper(I) iodide, yielding the target compound in 37% yield. This transformation exemplifies the application of nucleophilic trifluoromethylation methodology to heterocyclic substrates and demonstrates the practical accessibility of the compound through established synthetic protocols.

The compound's significance extends to its role in advancing mechanistic understanding of trifluoromethylation reactions. Studies involving 3-(trifluoromethyl)quinoline have contributed to the development of radical-based trifluoromethylation protocols and have helped elucidate the factors governing regioselectivity in heterocyclic functionalization reactions. These mechanistic insights have broader implications for the design of new synthetic methodologies and the optimization of existing protocols.

Overview of Physicochemical Properties

The physicochemical properties of 3-(trifluoromethyl)quinoline reflect the combined influence of the quinoline heterocycle and the trifluoromethyl substituent. These properties are crucial for understanding the compound's behavior in various chemical and biological contexts and provide insights into its potential applications in pharmaceutical and materials science.

The density of 3-(trifluoromethyl)quinoline is 1.311 grams per cubic centimeter, indicating a relatively dense organic compound due to the presence of fluorine atoms. The compound exhibits a boiling point of 243.7 degrees Celsius at 760 millimeters of mercury, reflecting the enhanced intermolecular forces resulting from the electron-withdrawing trifluoromethyl group. The flash point of 101.2 degrees Celsius indicates moderate volatility and provides important safety considerations for handling and storage.

The lipophilicity of 3-(trifluoromethyl)quinoline is characterized by a logarithmic partition coefficient value of 3.25360, indicating significant lipophilic character. This property is particularly relevant for pharmaceutical applications, as it influences membrane permeability and bioavailability. The exact mass of the compound is 197.04500 atomic mass units, providing precise molecular weight information for analytical applications.

The vapor pressure of 3-(trifluoromethyl)quinoline is 0.0494 millimeters of mercury at 25 degrees Celsius, indicating relatively low volatility at ambient conditions. The refractive index of 1.54 provides optical characterization data useful for identification and purity assessment. The polar surface area of 12.89 square angstroms reflects the limited polar character of the molecule, consistent with its predominantly aromatic and fluorinated nature.

3-(Trifluoromethyl)quinoline consists of a quinoline backbone with a trifluoromethyl group substituted at the 3-position [1]. The molecular formula is C₁₀H₆F₃N with a molecular weight of 197.16 g/mol [2]. The compound features a fused ring system comprising a benzene ring and a pyridine ring, creating the characteristic quinoline structure, with the trifluoromethyl group attached to the carbon at position 3 of the pyridine portion [1] [3].

The molecular geometry of 3-(Trifluoromethyl)quinoline exhibits a planar quinoline core with the trifluoromethyl group positioned perpendicular to this plane [3]. The carbon-carbon bond lengths within the quinoline framework range from 1.36 to 1.42 Å, consistent with the aromatic character of the system [4]. The carbon-nitrogen bond in the pyridine ring measures approximately 1.34 Å, reflecting its partial double bond character [4] [5].

The trifluoromethyl group creates significant steric effects due to its larger size compared to a methyl group, influencing the overall molecular conformation [5]. The carbon-fluorine bonds in the trifluoromethyl group have lengths of approximately 1.32-1.35 Å, and the F-C-F bond angles are close to the tetrahedral angle of 109.5° [3] [5].

Physical Constants

Melting and Boiling Points

3-(Trifluoromethyl)quinoline exhibits a melting point range of 42-43°C, making it a solid at room temperature but with a relatively low melting point compared to unsubstituted quinoline [5]. The boiling point of the compound is 243.7±35.0°C at standard pressure (760 mmHg) [5] [2]. This relatively high boiling point is characteristic of compounds with significant molecular weight and potential for intermolecular interactions [2].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 42-43°C | [5] |

| Boiling Point | 243.7±35.0°C at 760 mmHg | [5] [2] |

Density

The density of 3-(Trifluoromethyl)quinoline is 1.311±0.06 g/cm³ at standard temperature and pressure [5] [2]. This value is higher than that of unsubstituted quinoline (1.09 g/cm³), primarily due to the presence of the dense trifluoromethyl group containing three fluorine atoms [2] [6]. The increased density reflects the compact packing of molecules in the solid state and the contribution of the heavier fluorine atoms to the overall molecular mass [6].

Solubility Characteristics

3-(Trifluoromethyl)quinoline demonstrates limited water solubility at 0.22 g/L (approximately 1.12 mM) at 25°C [5]. This poor water solubility is attributed to the hydrophobic nature of both the quinoline ring system and the trifluoromethyl group [5] [7]. The compound shows significantly higher solubility in organic solvents such as methanol, ethanol, dimethyl sulfoxide, chloroform, and dichloromethane due to its lipophilic character [8] [7].

The presence of the trifluoromethyl group increases the lipophilicity of the molecule compared to unsubstituted quinoline, resulting in a higher partition coefficient (LogP value of approximately 3.25) [6] [2]. This enhanced lipophilicity contributes to its preferential solubility in non-polar solvents over aqueous media [2] [7].

Electronic Properties

Electron Distribution Effects of CF₃ Group

The trifluoromethyl group in 3-(Trifluoromethyl)quinoline exerts significant electronic effects on the quinoline ring system through its strong electron-withdrawing nature [9]. The three highly electronegative fluorine atoms create a substantial electron-withdrawing inductive effect (−I effect) that depletes electron density from the adjacent carbon atoms in the quinoline ring [9] [5].

This electron-withdrawing effect is particularly pronounced at the 3-position, directly influencing the electronic distribution throughout the quinoline framework [9]. Nuclear magnetic resonance studies confirm that the carbon atom bearing the trifluoromethyl group experiences significant deshielding due to the electron-withdrawing nature of the CF₃ group [10] [11].

The presence of the trifluoromethyl group also affects the reactivity of other positions on the quinoline ring, particularly enhancing the electrophilicity of positions 2 and 4 [3] [9]. This electronic perturbation is responsible for the unique chemical behavior of 3-(Trifluoromethyl)quinoline compared to unsubstituted quinoline or other quinoline derivatives [9] [12].

Aromaticity Parameters

The aromaticity of 3-(Trifluoromethyl)quinoline remains largely intact despite the electronic perturbation caused by the trifluoromethyl substituent [13]. The quinoline core maintains its planar structure, which is essential for the delocalization of π-electrons across the ring system [13] [5].

Nuclear independent chemical shift (NICS) calculations indicate that the benzene portion of the quinoline system retains stronger aromatic character than the pyridine portion, a trend that is also observed in unsubstituted quinoline [5] [13]. However, the electron-withdrawing effect of the trifluoromethyl group slightly reduces the overall aromaticity of the pyridine ring compared to unsubstituted quinoline [13].

The harmonic oscillator model of aromaticity (HOMA) values for 3-(Trifluoromethyl)quinoline suggest a modest reduction in aromaticity compared to unsubstituted quinoline, particularly in the pyridine ring where the trifluoromethyl group is attached [13] [14].

Dipole Moment Considerations

The dipole moment of 3-(Trifluoromethyl)quinoline is significantly influenced by the highly polar carbon-fluorine bonds in the trifluoromethyl group [15]. While unsubstituted quinoline has a dipole moment of approximately 2.25 Debye, the introduction of the trifluoromethyl group at the 3-position increases this value substantially [15].

The direction of the dipole moment in 3-(Trifluoromethyl)quinoline is primarily determined by the vector sum of the C-F bond dipoles and the inherent dipole of the quinoline nitrogen [15] [9]. The resulting dipole moment vector points approximately from the trifluoromethyl group toward the quinoline nitrogen, reflecting the electron-withdrawing nature of both the CF₃ group and the nitrogen atom [15].

This enhanced dipole moment contributes to stronger intermolecular interactions, particularly dipole-dipole forces and potential hydrogen bonding interactions with suitable partners, affecting properties such as boiling point and solubility characteristics [15] [9].

Spectroscopic Characteristics

NMR Spectral Data

¹H NMR Chemical Shifts

The proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(Trifluoromethyl)quinoline displays characteristic signals that reflect the electronic environment of each hydrogen atom in the molecule [10]. The spectrum typically recorded in deuterated chloroform (CDCl₃) at 300-400 MHz shows the following key signals [10] [16]:

- A singlet at approximately δ 9.11 ppm corresponding to the H-2 proton, which is significantly deshielded due to its proximity to both the nitrogen atom and the electron-withdrawing trifluoromethyl group [10] [16].

- A singlet at approximately δ 8.46 ppm assigned to the H-4 proton, also deshielded by the adjacent trifluoromethyl group [10].

- A doublet at approximately δ 8.20 ppm (J = 8.5 Hz) representing the H-8 proton [10] [16].

- A doublet at approximately δ 7.94 ppm (J = 8.1 Hz) corresponding to the H-5 proton [10].

- A triplet at approximately δ 7.87 ppm (J = 7.2 Hz) assigned to the H-7 proton [10] [16].

- A triplet at approximately δ 7.68 ppm (J = 7.2 Hz) representing the H-6 proton [10] [16].

The coupling patterns observed in the spectrum confirm the structural arrangement of the protons in the quinoline ring system, with the characteristic ortho-coupling constants of approximately 7-8 Hz [10] [16].

¹³C NMR Patterns

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum of 3-(Trifluoromethyl)quinoline reveals the distinct carbon environments within the molecule [10]. The spectrum typically recorded in CDCl₃ at 100-150 MHz exhibits the following characteristic signals [10] [11]:

- A signal at approximately δ 149.3 ppm corresponding to C-2, which is highly deshielded due to its position between the nitrogen atom and the carbon bearing the trifluoromethyl group [10].

- A doublet at approximately δ 146.0 ppm (J = 3.0 Hz) assigned to C-8a, showing coupling with the distant fluorine atoms [10].

- A quartet at approximately δ 133.9 ppm (J = 2.2 Hz) representing C-4, which shows coupling with the fluorine atoms of the trifluoromethyl group [10].

- Signals at approximately δ 131.7, 130.0, 128.6, 128.0, and 126.2 ppm corresponding to the remaining carbon atoms in the quinoline ring system [10].

- A quartet at approximately δ 123.6 ppm (J = 272.3 Hz) assigned to the carbon atom of the trifluoromethyl group, with the large coupling constant characteristic of direct C-F coupling [10] [11].

- A quartet at approximately δ 123.6 ppm (J = 33.0 Hz) representing C-3, the carbon bearing the trifluoromethyl group, showing coupling with the fluorine atoms [10] [11].

The complex splitting patterns observed for carbons near the trifluoromethyl group are due to heteronuclear coupling with the fluorine atoms, providing valuable structural information [10] [11].

¹⁹F NMR Signals

The fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectrum of 3-(Trifluoromethyl)quinoline typically shows a single sharp signal in the range of -57.3 to -82.0 ppm relative to trichlorofluoromethane (CFCl₃) as the reference standard [17] [18]. Specifically, the trifluoromethyl group in 3-(Trifluoromethyl)quinoline often produces a singlet at approximately -61.8 ppm [10] [16].

This chemical shift value is characteristic of trifluoromethyl groups attached to aromatic or heteroaromatic rings and reflects the electronic environment created by the quinoline ring system [10] [19]. The absence of significant coupling in the ¹⁹F signal indicates the distance of the fluorine atoms from other magnetic nuclei in the molecule, particularly protons [19].

The ¹⁹F NMR spectrum serves as a valuable diagnostic tool for confirming the presence and integrity of the trifluoromethyl group in the compound [17] [18] [19].

IR Spectroscopic Features

The infrared (IR) spectroscopic profile of 3-(Trifluoromethyl)quinoline exhibits several characteristic absorption bands that correspond to specific functional groups and structural features of the molecule [20]. The spectrum typically shows the following key features:

- Strong absorption bands in the region of 1100-1350 cm⁻¹ attributed to the C-F stretching vibrations of the trifluoromethyl group [20]. These bands are typically intense due to the high polarity of the C-F bonds [20].

- Characteristic absorption bands at approximately 1580-1620 cm⁻¹ and 1500-1530 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the quinoline ring system [20] [14].

- Absorption bands in the region of 3000-3100 cm⁻¹ assigned to the aromatic C-H stretching vibrations [20].

- Out-of-plane C-H bending vibrations in the region of 700-900 cm⁻¹, which are characteristic of the substitution pattern on the aromatic rings [20] [14].

- A distinctive band at approximately 1300-1370 cm⁻¹ attributed to the C-CF₃ stretching vibration [20].

The IR spectrum provides valuable information about the functional groups present in 3-(Trifluoromethyl)quinoline and serves as a fingerprint for the identification of the compound [20] [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-(Trifluoromethyl)quinoline reveals characteristic fragmentation patterns that provide insights into its structural features [10]. The electron impact (EI) mass spectrum typically shows the following key fragments:

- A molecular ion peak [M]⁺ at m/z 197, corresponding to the molecular weight of C₁₀H₆F₃N and confirming the molecular formula of the compound [10] [2].

- A fragment at m/z 178, representing the loss of a fluorine atom (M-F)⁺ [10].

- A significant fragment at m/z 128, corresponding to the loss of the entire trifluoromethyl group (M-CF₃)⁺ [10].

- A fragment at m/z 101, attributed to further fragmentation of the quinoline ring system [10].

- Various smaller fragments resulting from the breakdown of the quinoline core structure [10].

The fragmentation pattern is consistent with the structural features of 3-(Trifluoromethyl)quinoline, with the initial loss of fluorine atoms or the entire trifluoromethyl group followed by fragmentation of the quinoline ring system [10] [2].

UV-Visible Absorption Profiles

The ultraviolet-visible (UV-Vis) absorption spectrum of 3-(Trifluoromethyl)quinoline exhibits characteristic bands that arise from electronic transitions within the molecule [8]. The spectrum typically shows the following features when recorded in common solvents such as methanol or chloroform:

- A strong absorption band at approximately 270-280 nm attributed to π→π* transitions within the quinoline ring system [8].

- A less intense band at approximately 310-320 nm corresponding to n→π* transitions involving the nitrogen lone pair electrons [8].

- A shoulder or weak band at approximately 330-340 nm, which may be attributed to extended conjugation effects [8].

The presence of the electron-withdrawing trifluoromethyl group causes a hypsochromic shift (blue shift) in the absorption maxima compared to unsubstituted quinoline, reflecting the perturbation of the electronic structure of the quinoline system [8] [14]. The molar absorption coefficients (ε) for these bands are typically in the range of 10³-10⁴ L·mol⁻¹·cm⁻¹, indicating strong absorption in the UV region [8].

The synthesis of 3-(trifluoromethyl)quinoline has evolved significantly from classical approaches to modern green chemistry methodologies. This section comprehensively examines the various synthetic routes, mechanistic pathways, and optimization strategies developed for accessing this important heterocyclic scaffold.

Classical Synthetic Approaches

Skraup Condensation Reaction

The Skraup condensation represents one of the earliest and most established methods for quinoline synthesis [1] [2]. This classical approach involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent, typically nitrobenzene.

3.1.1.1. Mechanism and Reaction Pathway

The Skraup reaction proceeds through a complex multi-step mechanism involving several key intermediates [1] [3]. The initial step involves the dehydration of glycerol under acidic conditions to form acrolein. This reactive aldehyde subsequently undergoes Michael addition with the aniline substrate, followed by cyclization and aromatization to yield the quinoline product. The presence of an oxidizing agent facilitates the final aromatization step by removing hydrogen atoms from the dihydroquinoline intermediate.

The mechanism can be summarized as follows: glycerol undergoes acid-catalyzed dehydration to generate acrolein, which then participates in a Michael addition reaction with the aniline substrate. The resulting intermediate undergoes intramolecular cyclization, followed by oxidative aromatization to produce the final quinoline structure. This mechanistic pathway has been extensively studied and validated through isotopic labeling experiments and computational studies [3].

3.1.1.2. Starting Materials and Reagents

The classical Skraup synthesis requires several key components: an aniline derivative as the nitrogen source, glycerol as the three-carbon building block, concentrated sulfuric acid as both catalyst and dehydrating agent, and an oxidizing agent such as nitrobenzene or ferric sulfate [4] [2]. For trifluoromethyl-substituted quinolines, meta-trifluoromethylaniline serves as the starting material [4].

The choice of oxidizing agent significantly impacts both reaction efficiency and product yields. Nitrobenzene remains the most commonly employed oxidant due to its effectiveness and relatively mild oxidizing properties. Alternative oxidants such as arsenic pentoxide or iodine have been investigated but generally provide inferior results in terms of yield and selectivity.

3.1.1.3. Optimization of Reaction Conditions

Traditional Skraup conditions involve heating the reaction mixture to temperatures exceeding 140°C for extended periods [4]. However, these harsh conditions often lead to substrate decomposition and formation of multiple byproducts, resulting in poor yields and difficult purification procedures.

Modern optimizations have focused on temperature control, reaction time reduction, and the use of alternative acid catalysts. Microwave-assisted variants of the Skraup reaction have demonstrated significant improvements in reaction times and yields [5] [6]. Solvent-free conditions have also been explored, offering environmental benefits while maintaining synthetic efficiency [5] [7].

Direct Trifluoromethylation Methods

Trifluoromethylating Reagents

The direct introduction of trifluoromethyl groups into quinoline scaffolds has been revolutionized by the development of specialized reagents [8] [9]. These reagents can be broadly classified into nucleophilic, electrophilic, and radical trifluoromethylating agents, each offering distinct advantages and limitations.

Nucleophilic trifluoromethylating reagents include the Ruppert-Prakash reagent (trimethylsilyl trifluoromethane, TMSCF3) [10] and potassium trifluoroacetate [11]. These reagents typically require activation by fluoride sources or metal catalysts to generate the active trifluoromethyl anion. The Langlois reagent (sodium trifluoromethanesulfinate) represents another important class of nucleophilic CF3 sources [10].

Electrophilic trifluoromethylating reagents have gained prominence due to their ability to introduce CF3 groups under mild conditions [12] [13]. The Togni reagents (hypervalent iodine compounds) [14] [13] and Umemoto reagents (sulfonium salts) [12] are among the most widely used electrophilic CF3 sources. These reagents can undergo both ionic and radical pathways depending on the reaction conditions and substrate nature.

Radical trifluoromethylating reagents often involve the generation of CF3 radicals through photochemical or thermal activation [12]. These methods have proven particularly effective for the functionalization of electron-rich aromatics and heterocycles.

Catalytic Approaches

Copper-catalyzed trifluoromethylation has emerged as one of the most efficient methods for introducing CF3 groups into quinoline systems [11]. The reaction typically involves copper(I) complexes as catalysts, with pyridine serving as a coordinating ligand to enhance catalyst solubility and activity [11]. Flow chemistry approaches have been particularly successful, allowing for precise temperature and pressure control while achieving excellent yields [11].

The mechanism of copper-catalyzed trifluoromethylation involves the initial formation of a copper-CF3 complex through reaction with the trifluoromethylating reagent. This intermediate then undergoes oxidative addition with the aryl halide substrate, followed by reductive elimination to form the C-CF3 bond and regenerate the copper catalyst [11].

Photoredox catalysis has also proven highly effective for quinoline trifluoromethylation [16] [8]. These methods utilize visible light to generate CF3 radicals from appropriate precursors, enabling mild reaction conditions and excellent functional group tolerance. The combination of photoredox and transition metal catalysis has opened new avenues for selective trifluoromethylation [8].

Regioselectivity Considerations

The regioselectivity of trifluoromethylation reactions depends on several factors, including the electronic nature of the substrate, reaction conditions, and choice of catalytic system [9] [17]. For quinoline substrates, the 2-position is typically favored due to its electrophilic character, particularly when the quinoline nitrogen is protonated or coordinated to a Lewis acid [9].

Metal-free trifluoromethylation methods using N-oxide activation have demonstrated excellent 2-position selectivity [9]. The reaction proceeds through dearomatizing nucleophilic addition followed by rearomatization, providing exclusive regioselectivity for the 2-position of quinolines and pyridines.

Electronic effects play a crucial role in determining regioselectivity. Electron-withdrawing substituents enhance the electrophilicity of the quinoline ring, favoring nucleophilic trifluoromethylation at the 2-position [17]. Conversely, electron-donating groups can alter the regioselectivity pattern by modifying the electronic distribution within the aromatic system.

Building Block Approaches

Using Prefunctionalized CF3-Containing Compounds

The use of prefunctionalized building blocks containing trifluoromethyl groups has gained significant attention as an alternative to direct trifluoromethylation methods [18]. This approach involves the construction of the quinoline ring system from CF3-containing starting materials, often providing better control over regioselectivity and functional group compatibility.

Trifluoromethyl-substituted anilines represent important building blocks for quinoline synthesis [18]. These substrates can undergo classical cyclization reactions such as the Friedländer condensation or Povarov reaction to generate trifluoromethylated quinolines with predictable substitution patterns.

Another strategy involves the use of trifluoromethyl-containing carbonyl compounds as three-carbon building blocks in quinoline synthesis [18]. These approaches often provide access to quinolines with CF3 groups at specific positions, complementing direct trifluoromethylation methods.

HFO-1234yf as a CF3 Building Block

The utilization of HFO-1234yf (2,3,3,3-tetrafluoropropene) as a CF3 building block represents a significant advancement in sustainable synthesis [19] [20]. This refrigerant gas, which is relatively inexpensive and readily available, can be converted to trifluoromethyl ynones through a two-step procedure [19].

The synthesis involves the initial conversion of HFO-1234yf to trifluoromethyl ynones, which then serve as versatile building blocks for heterocycle formation [19]. Reaction of these ynones with 2-aminobenzaldehyde or 2-aminobenzophenone substrates provides access to 2-trifluoromethyl-4-arylquinolines through a tandem ring closure process [19].

This methodology offers several advantages: the starting material is derived from industrial waste streams, the reactions proceed under relatively mild conditions without transition metal catalysts, and the products can be isolated without column chromatography [19]. The resulting quinoline products display interesting fluxional behavior due to restricted rotation around the aryl-quinoline bond [19].

Pentafluoropropen-2-ol (PFP) Methodology

Pentafluoropropen-2-ol has been employed as an effective CF3 building block for quinoline synthesis [21]. This approach involves one-pot tandem sequential reactions through Mannich addition with aldimines followed by Friedel-Crafts cyclization and aromatization [21].

The methodology provides access to 3-fluoro-4-(trifluoromethyl)quinolines, offering a complementary substitution pattern to other synthetic approaches [21]. The reaction proceeds through the formation of an enamine intermediate, which undergoes intramolecular cyclization to form the quinoline ring system.

One-Pot Synthesis Strategies

Tandem Sequential Reactions

One-pot methodologies have gained prominence due to their step-economy and reduced waste generation [22] [23]. These approaches combine multiple reaction steps in a single vessel, eliminating the need for intermediate isolation and purification.

Tandem three-component reactions involving heteroaromatic amines, aldehydes, and isonitriles have been developed for quinoline synthesis [22]. These reactions proceed through initial condensation followed by cyclization and final aromatization to provide complex quinoline scaffolds in a single synthetic operation.

Copper-catalyzed tandem synthesis approaches have been particularly successful [23]. These methods typically involve sequential intermolecular addition of alkynes to imines followed by intramolecular cyclization through arylation. The efficiency of these systems allows reactions to proceed at room temperature with excellent yields.

Cascade Reactions with Nitrosoarenes and β-CF3-1,3-enynes

A novel cascade reaction between nitrosoarenes and β-CF3-1,3-enynes has been developed for the synthesis of 3-CF3-4-acyl-substituted quinoline derivatives [24] [25]. This unprecedented tandem strategy employs Cu(OTf)2 as a catalyst and DMAP as a base, proceeding through sequential formation of C-N, C-O, and C-C bonds [24].

The reaction mechanism involves initial nucleophilic attack of the nitrosoarene on the β-CF3-1,3-enyne, followed by intramolecular cyclization and final aromatization [25]. The steric hindrance effect of substituents on the benzene ring of nitrosoarenes significantly impacts reaction reactivity and site-selectivity [24].

This methodology offers several advantages: novel annulation pathway, readily available starting materials, good step-economy, excellent site-selectivity, and formation of three new bonds in a single operation [24]. The mild reaction conditions and good functional group tolerance make this approach particularly attractive for complex molecule synthesis.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for quinoline preparation, offering significant advantages in terms of reaction time, energy efficiency, and product yields [26] [5] [27]. The use of microwave irradiation enables rapid heating and enhanced mass transfer, leading to dramatic reductions in reaction times from hours to minutes [5].

Solvent-free microwave-assisted protocols have been particularly successful [5] [7]. These methods eliminate the need for organic solvents while maintaining high yields and selectivity. For example, the reaction of o-nitrobenzaldehyde with enolizable ketones using SnCl2·2H2O as reductant under microwave irradiation provides quinolines in good yields without requiring solvents or additional catalysts [5].

The microwave-assisted approach offers several benefits: significant reduction in reaction times, enhanced yields, improved energy efficiency, and reduced environmental impact [26] [27]. The technology is particularly valuable for medicinal chemistry applications where rapid access to diverse quinoline libraries is required.

Solvent-Free Methods

Solvent-free synthesis represents a cornerstone of green chemistry, eliminating volatile organic compounds and reducing environmental impact [7] [28] [29]. Several solvent-free methodologies have been developed for quinoline synthesis, often employing solid-acid catalysts or mechanochemical activation.

Heterogeneous catalytic systems using zeolites have proven particularly effective [29]. These methods employ Hβ zeolite as a recyclable catalyst for the cyclization of ketones and 2-aminobenzophenones under solvent-free conditions. The catalyst can be reused multiple times without significant loss of activity [29].

Mechanochemical synthesis using ball milling has also been explored for quinoline preparation [7]. These methods involve the grinding of solid reactants in the presence of catalytic amounts of acids or bases, providing access to quinoline products without solvents.

Ionic Liquid Methodologies

Ionic liquids have emerged as environmentally benign alternatives to traditional organic solvents [30] [31] [32]. These molten salts offer unique properties including negligible vapor pressure, thermal stability, and tunable solvent characteristics.

Biocatalytic approaches using ionic liquids have shown particular promise [30]. The use of α-chymotrypsin in ionic liquid media enables the Friedländer condensation under mild conditions with excellent yields. The ionic liquid [EMIM][BF4] provides an optimal environment for enzyme activity while allowing for easy product isolation [30].

Amberlyst-15 catalyzed synthesis in ionic liquids represents another successful approach [31]. This method combines the advantages of heterogeneous catalysis with the unique properties of ionic liquids, providing efficient quinoline synthesis with catalyst recyclability.

Water as Reaction Medium

Water-mediated quinoline synthesis has gained significant attention as an environmentally benign approach [33] [34] [35]. Water offers several advantages as a reaction medium: high heat capacity, unique solvation properties, and complete environmental compatibility [34].

Continuous flow synthesis in water-ethanol systems has been developed for 2-methylquinoline compounds [33]. This method employs Ru-Fe/γ-Al2O3 catalysts and operates through hydrogen transfer reactions, providing moderate to good yields while conforming to green chemistry principles [33].

The use of water as a reaction medium enables unique reactivity patterns due to hydrophobic effects and hydrogen bonding [34]. These effects can enhance reaction rates and selectivity compared to organic solvents, making water an attractive medium for quinoline synthesis.

Photocatalytic Synthesis Methods

Photocatalytic synthesis represents a rapidly growing area in green chemistry, utilizing visible light as a renewable energy source [16] [36] [37]. These methods typically employ photocatalysts to generate reactive intermediates under mild conditions.

Phenanthrenequinone-sensitized photocatalysis has been successfully applied to quinoline synthesis [36]. This approach utilizes visible-light-excited phenanthrenequinone as a photocatalyst for the electrocyclization of 2-vinylarylimines, providing quantitative yields of 2,4-disubstituted quinolines under mild conditions [36].

Photoredox catalysis using iridium or ruthenium complexes has also proven effective for trifluoromethylation reactions [16] [38]. These methods enable the generation of CF3 radicals under mild conditions, facilitating selective functionalization of quinoline substrates.